molecular formula C17H17N3O3S2 B2833998 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide CAS No. 1021120-59-1

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2833998
CAS No.: 1021120-59-1
M. Wt: 375.46
InChI Key: UFAOYSTWNWNWQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, one might start with a pyridazine precursor, undergo specific functional group modifications, and introduce thiophene-2-sulfonamide via sulfonamide coupling reactions. Typical conditions involve:

  • Reaction solvents like dichloromethane or tetrahydrofuran

  • Catalysts such as palladium or copper

  • Temperature conditions ranging from room temperature to moderate heating

Industrial Production Methods

Scaling up for industrial production could involve:

  • Using continuous flow reactors for efficient mixing and heat control

  • Opting for greener solvents and reagents to minimize environmental impact

  • Implementing robust purification methods, like crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide undergoes:

  • Oxidation: : Involves reagents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Utilizes reducing agents like lithium aluminum hydride, converting nitro or carbonyl groups to amines or alcohols.

  • Substitution: : Involves nucleophilic or electrophilic substitution, where functional groups such as halides or alcohols are introduced.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, m-chloroperoxybenzoic acid

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Halogenating agents like thionyl chloride, nucleophiles like sodium azide

Major Products Formed

  • Oxidation products: Sulfoxides, sulfones

  • Reduction products: Amines, alcohols

  • Substitution products: Halogenated derivatives, azides

Scientific Research Applications

In Chemistry

  • Used as intermediates for synthesizing more complex molecules

  • Studied for its reactivity and potential as a catalyst

In Biology

  • Examined for its biological activity, such as enzyme inhibition or antimicrobial properties

In Medicine

  • Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties

In Industry

  • Utilized in the development of new materials, such as polymers with specific properties

  • Applied in the formulation of specialty chemicals and dyes

Mechanism of Action

The compound exerts its effects through various molecular pathways. Key mechanisms include:

  • Enzyme Inhibition: : Binding to active sites of enzymes, disrupting normal biochemical reactions

  • Receptor Interaction: : Engaging with cellular receptors, altering signal transduction pathways

  • DNA Intercalation: : Inserting between DNA base pairs, affecting replication and transcription processes

Comparison with Similar Compounds

Uniqueness

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide stands out due to:

  • Its unique structural combination of a pyridazine ring, phenyl group, and thiophene-2-sulfonamide moiety

  • Versatility in undergoing various chemical reactions

Similar Compounds

  • Pyridazine Derivatives: : Compounds with modifications on the pyridazine ring, differing in substituent groups

  • Sulfonamide Compounds: : Sulfa drugs, known for their antibacterial properties

  • Thiophene Derivatives: : Molecules with thiophene rings, used in electronic materials and pharmaceuticals

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-16-10-9-15(14-6-2-1-3-7-14)19-20(16)12-5-11-18-25(22,23)17-8-4-13-24-17/h1-4,6-10,13,18H,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAOYSTWNWNWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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